Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

Overview

Description

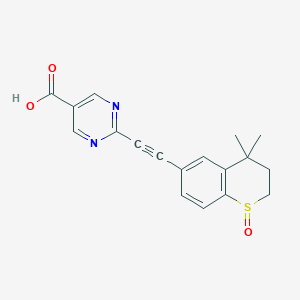

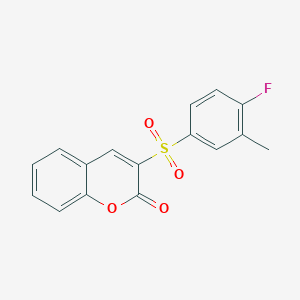

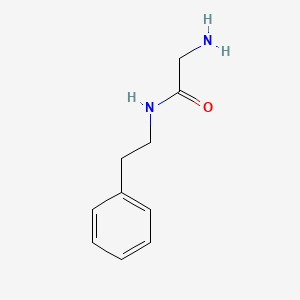

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a chemical compound with the linear formula C13H17N3O2 . It has a molecular weight of 247.3 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is 1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a white to yellow solid . It has a molecular weight of 247.3 and a linear formula of C13H17N3O2 .Scientific Research Applications

Application 1: Tert-Butylation of Carboxylic Acids and Alcohols

Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

Tert-butyl ester groups are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents, as well as their convenient deprotection under acidic conditions . They are frequently used as a protecting group for the carboxylic acid functionality of amino acids .

Methods of Application

The formation of tert-butyl esters includes the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concd H2SO4 . In addition, the use of various tert-butylating agents, including di-tert-butyl dicarbonate (Boc2O), tert-butylisourea, tert-butyl trichloroacetimidate, N,N-dimethylformamide di-tert-butyl acetal, 2-tert-butoxypyridine, and tert-butyl acetoacetate, as well as transesterification reactions have been reported .

Results or Outcomes

All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application 2: N-tert-butoxycarbonylation Reagent

Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been demonstrated as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Methods of Application

The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .

Results or Outcomes

The Boc carrier was easily recyclable, and has great application prospects for industrial production .

properties

IUPAC Name |

tert-butyl N-[(3-cyanophenyl)methylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTBQRVSDCIKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)

![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)

![3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide](/img/structure/B2628686.png)

![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)